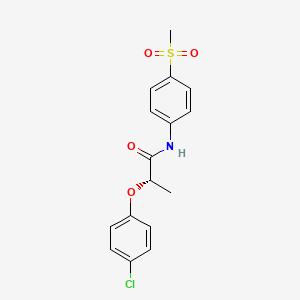![molecular formula C16H13ClN4O3S2 B7546750 1-(4-Chlorophenyl)-3-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]urea](/img/structure/B7546750.png)
1-(4-Chlorophenyl)-3-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-3-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]urea, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapy for various types of cancer. This compound has shown promising results in preclinical studies and has entered clinical trials for the treatment of lymphoma and other hematological malignancies.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-3-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]urea involves the inhibition of several enzymes, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. These enzymes are involved in the signaling pathways that regulate cell proliferation, survival, and migration, and their inhibition by this compound leads to the suppression of cancer cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the inhibition of B-cell receptor signaling, the suppression of cytokine production, and the induction of apoptosis in cancer cells. This compound has also been shown to have immunomodulatory effects, which may enhance the anti-tumor immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-Chlorophenyl)-3-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]urea for lab experiments is its specificity for BTK and other kinases involved in cancer cell signaling pathways. This specificity allows for the targeted inhibition of cancer cells, while minimizing off-target effects on normal cells. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
There are several potential future directions for the development of 1-(4-Chlorophenyl)-3-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]urea as a cancer therapy. These include the investigation of its efficacy in combination with other targeted therapies or immunotherapies, the development of more potent analogs with longer half-lives, and the exploration of its potential for the treatment of other types of cancer beyond hematological malignancies. Additionally, further studies are needed to better understand the mechanisms of resistance to this compound and to identify biomarkers that may predict response to this therapy.
Synthesemethoden
The synthesis of 1-(4-Chlorophenyl)-3-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]urea involves several steps, including the reaction of 4-chloroaniline with 4-(1,3-thiazol-2-ylsulfanyl)aniline to form 1-(4-chlorophenyl)-3-(4-(1,3-thiazol-2-ylsulfanyl)phenyl)urea. This intermediate is then treated with chlorosulfonyl isocyanate to produce the final product, this compound.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-3-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]urea has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, this compound has been shown to inhibit the growth and survival of cancer cells by blocking the activity of certain enzymes that are essential for cancer cell proliferation and survival.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O3S2/c17-11-1-3-12(4-2-11)19-15(22)20-13-5-7-14(8-6-13)26(23,24)21-16-18-9-10-25-16/h1-10H,(H,18,21)(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRRPLNIDYWVTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-dimethyl-N-[4-(1-naphthalen-2-ylethylamino)-4-oxobutyl]propanamide](/img/structure/B7546669.png)
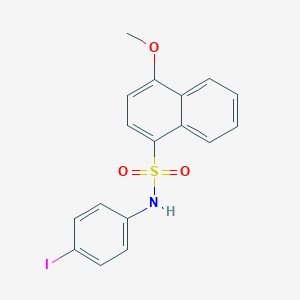
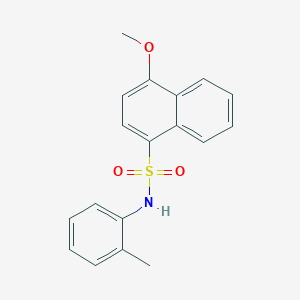
![N-[3-(dimethylamino)propyl]naphthalene-1-sulfonamide](/img/structure/B7546698.png)
![1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]methanesulfonamide](/img/structure/B7546703.png)
![N-phenyl-1-[2-(thiophene-2-carbonylamino)propanoyl]piperidine-4-carboxamide](/img/structure/B7546711.png)
![2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide](/img/structure/B7546720.png)
![[4-(2-Fluorophenyl)piperazin-1-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone](/img/structure/B7546727.png)
![N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide](/img/structure/B7546738.png)
![N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide](/img/structure/B7546744.png)
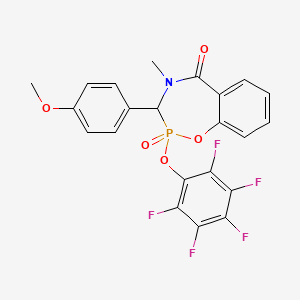
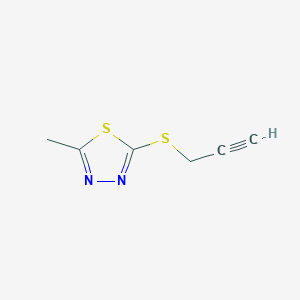
![2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide](/img/structure/B7546759.png)
